L-T3 Pal

Description

L-T3 (liothyronine) is a synthetic form of triiodothyronine (T3), an active thyroid hormone critical for regulating metabolism, growth, and energy homeostasis. Unlike L-T4 (levothyroxine), a prohormone requiring peripheral conversion to T3, L-T3 directly exerts biological effects, bypassing the deiodinase-dependent activation step . Clinically, L-T3 is used in specific scenarios such as myxedema coma due to its rapid onset of action (peak serum FT3 within 2–4 hours) and short half-life (~24 hours) . However, its use as monotherapy in hypothyroidism is discouraged due to challenges in maintaining stable serum T3 levels, leading to supraphysiological peaks and troughs that increase cardiovascular risks .

Properties

CAS No. |

83093-58-7 |

|---|---|

Molecular Formula |

C18H11F3I3N3O5 |

Molecular Weight |

787 g/mol |

IUPAC Name |

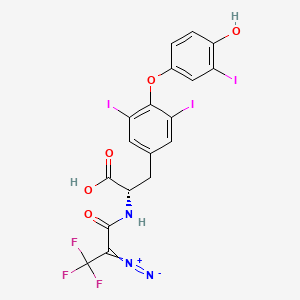

(2S)-2-[(2-diazo-3,3,3-trifluoropropanoyl)amino]-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C18H11F3I3N3O5/c19-18(20,21)15(27-25)16(29)26-12(17(30)31)5-7-3-10(23)14(11(24)4-7)32-8-1-2-13(28)9(22)6-8/h1-4,6,12,28H,5H2,(H,26,29)(H,30,31)/t12-/m0/s1 |

InChI Key |

RBAGFKZORAEKTM-LBPRGKRZSA-N |

SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)C(=[N+]=[N-])C(F)(F)F)I)I)O |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)NC(=O)C(=[N+]=[N-])C(F)(F)F)I)I)O |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)C(=[N+]=[N-])C(F)(F)F)I)I)O |

Synonyms |

L-T3 PAL N-2-diazo-3,3,3-trifluoropropionyl-3,5,3'-triiodothyronine N-2-diazo-3,3,3-trifluoropropionyl-3,5,3'-triiodothyronine, 125I-labeled |

Origin of Product |

United States |

Chemical Reactions Analysis

Chemical Reactions and Degradation Pathways

T3 undergoes several critical reactions in both biological and environmental contexts:

a) Metabolic Activation of TE3 to T3

TE3 (a prodrug) rapidly converts to T3 in vivo via enzymatic or chemical hydrolysis. Pharmacokinetic studies in rats reveal:

-

Conversion rate : ~85% bioavailability after intraperitoneal administration .

-

Key reaction :

-

Kinetic parameters :

Parameter Value (T3) Clearance 1 L/h/kg Half-life () 12 h Volume of distribution () 14.8 L/kg

b) Oxidative Degradation via Fenton Systems

T3 and related chlorinated compounds degrade in Advanced Oxidation Processes (AOPs) using Fe(II)-Fenton systems. Key steps include:

-

- OH Generation :

-

Radical-Mediated Degradation :

T3 reacts with hydroxyl radicals (- OH), forming chloroquinone intermediates (e.g., tetrachloro-1,4-benzoquinone) . -

Chemiluminescence (CL) Emission :

Degradation produces intrinsic CL (510–580 nm), dependent on - OH concentration .

Analytical Detection via Chemiluminescence

The - OH-dependent CL emission enables sensitive detection of T3 and analogs :

| Compound | Limit of Detection (LOD) | Linear Range (μM) |

|---|---|---|

| T3 | 0.03 μM | 0.03–70 |

| PCP (Analog) | 0.007 μM | 0.01–100 |

| TBBPA (Analog) | 0.07 μM | 0.1–10 |

Mechanism :

Reaction Kinetics and Environmental Relevance

-

- OH Reactivity : Rate constants for T3 with - OH are comparable to chlorophenols () .

-

Structure-Activity Relationship (SAR) :

Synthetic Optimization

The synthesis of T3 derivatives involves nucleophilic substitution and oxidation :

-

Key step :

-

Design of Experiments (DoE) optimizes yield (>80%) by adjusting temperature, catalyst, and stoichiometry .

Comparative Reactivity

| Compound | Primary Reactivity | Key Product |

|---|---|---|

| T3 | - OH Oxidation | Chloroquinones |

| TE3 (Prodrug) | Hydrolysis | T3 |

| PCP (Analog) | Fenton Degradation | DDBQ |

Comparison with Similar Compounds

L-T3 vs. L-T4 (Levothyroxine)

Key Findings :

- L-T4 is preferred due to its predictable pharmacokinetics and safety profile, whereas L-T3 monotherapy correlates with 1.5–2.5× higher risks of heart failure and stroke .

- L-T3’s short half-life necessitates multiple daily doses, increasing adherence challenges .

L-T3 vs. Desiccated Thyroid Extracts (DTE)

Key Findings :

- DTE’s fixed low T4:T3 ratio (4.2:1) contrasts with the recommended 13:1–20:1 for combination therapy, increasing risks of T3 toxicity .

- Both L-T3 and DTE lack long-term safety data for bone metabolism and cardiovascular outcomes .

L-T3 in Combination Therapy (L-T4 + L-T3)

Key Findings :

- Combination therapy may improve symptoms in a subset of patients with residual hypothyroidism despite normal TSH on L-T4, but evidence remains inconclusive .

- Splitting L-T3 doses (e.g., twice daily) mitigates FT3 spikes but complicates adherence .

Q & A

Q. What methodological frameworks are recommended for establishing optimal L-T4/L-T3 dose ratios in clinical trials?

The Eur Thyroid J 2012 guidelines propose calculating L-T3 doses based on prior L-T4 monotherapy responses. Method C suggests deriving L-T3 doses as , where is the daily L-T4 dose required to normalize TSH. Adjustments should maintain a 13:1–20:1 L-T4/L-T3 ratio and account for body weight. Doses should be split (e.g., morning and bedtime) to mitigate post-dose serum free T3 spikes .

Q. What parameters should be monitored to evaluate L-T3 therapy efficacy in hypothyroid patients?

Measure serum TSH, free T4, free T3, and free T4/free T3 ratios via blood samples collected pre-dose to avoid absorption-phase artifacts. Each laboratory should establish its reference ranges due to assay variability. Testing intervals: baseline, 6–8 weeks post-therapy initiation, and after dose adjustments .

Q. How can patient-reported outcomes (PROs) be validated in L-T3 combination therapy studies?

Use standardized tools like the Patient Health Questionnaire 15 (PHQ-15) and Type D personality subscales (e.g., negative affectivity, social inhibition) to quantify symptom persistence. Pair PROs with biochemical markers to distinguish physiological from psychological effects .

Q. What ethical safeguards are critical in L-T3 combination therapy trials?

Exclude pregnant individuals and patients with cardiac arrhythmias due to fetal safety uncertainties and post-dose T3 spikes. Predefine trial duration (e.g., 3 months) to limit placebo effects and ensure Institutional Review Board (IRB) oversight for adverse event reporting .

Advanced Research Questions

Q. How can researchers address conflicting serum free T3 data in L-T3 pharmacokinetic studies?

Standardize assay protocols across labs and collect multiple post-dose samples (e.g., hourly for 4–6 hours) to track T3 absorption dynamics. Use mixed-effects models to account for intra-individual variability and assay-specific biases .

Q. What experimental designs are optimal for studying L-T3 efficacy in patients with deiodinase polymorphisms?

Conduct randomized controlled trials (RCTs) comparing L-T4 monotherapy vs. L-T4/L-T3 combination therapy in carriers of DIO1/DIO2 gene variants. Stratify cohorts by polymorphism status and use crossover designs to reduce inter-subject variability .

Q. How should longitudinal safety assessments be structured for long-term L-T3 combination therapy?

Track bone mineral density (via DEXA scans) and cardiovascular markers (e.g., heart rate variability, lipid profiles) annually. Compare outcomes against age-matched L-T4 monotherapy controls to isolate L-T3-specific effects .

Q. What statistical methods are robust for analyzing small-sample L-T3 combination therapy trials?

Apply non-parametric tests (e.g., Wilcoxon signed-rank) for non-normal data distributions. Use Bonferroni corrections for multiple comparisons and Bayesian hierarchical models to handle missing data .

Q. How can slow-release L-T3 formulations be evaluated to minimize serum free T3 fluctuations?

Compare pharmacokinetic profiles of standard vs. slow-release L-T3 in crossover studies. Measure free T3 every 30–60 minutes post-dose and calculate area-under-the-curve (AUC) to assess stability. Validate findings against patient symptom diaries .

Q. What criteria should guide discontinuation of L-T3 combination therapy in clinical trials?

Predefine failure thresholds: lack of PRO improvement or biochemical normalization within 3 months. Revert non-responders to L-T4 monotherapy and analyze subgroups (e.g., genetic, demographic) to identify predictors of treatment resistance .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.